

2,4,7-Trichloroquinazoline chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,7-Trichloroquinazoline

Cat. No.: B1295576

[Get Quote](#)

An In-depth Technical Guide to 2,4,7-Trichloroquinazoline

This guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of **2,4,7-trichloroquinazoline**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2,4,7-Trichloroquinazoline is a halogenated quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific compound, chlorine atoms are substituted at the 2, 4, and 7 positions of the quinazoline ring system.

IUPAC Name: **2,4,7-trichloroquinazoline**[\[1\]](#)

Chemical Structure:

The structural formula for **2,4,7-trichloroquinazoline** is $C_8H_3Cl_3N_2$.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4,7-trichloroquinazoline**. It is important to note that some of these values are predicted and

should be confirmed through experimental analysis.

Property	Value	Source
Molecular Weight	233.48 g/mol	[1] [2]
Melting Point	127 °C	[1] [3]
Boiling Point	309.1 ± 24.0 °C (Predicted)	[3]
Density	1.600 ± 0.06 g/cm³ (Predicted)	[3]
pKa	-1.14 ± 0.30 (Predicted)	[3]
Appearance	White to off-white solid	[3]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[3]

Proposed Experimental Protocol for Synthesis

A specific, experimentally validated synthesis protocol for **2,4,7-trichloroquinazoline** is not readily available in the cited literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous polychlorinated quinazolines, such as 2,4-dichloro-7-fluoroquinazoline.[\[4\]](#) The proposed two-step synthesis starts from 2-amino-4-chlorobenzoic acid.

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

- **Reaction Setup:** In a suitable reaction vessel, suspend 2-amino-4-chlorobenzoic acid in water.
- **Addition of Reagents:** To this suspension, add acetic acid. Subsequently, add a solution of sodium cyanate (NaOCN) in water dropwise while stirring vigorously with a mechanical stirrer.
- **Stirring:** Continue stirring the reaction mixture at room temperature for 30 minutes.
- **Basification:** Add sodium hydroxide (NaOH) in small portions to the mixture.

- Acidification: Cool the reaction mixture and then add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. This will cause the product to precipitate.
- Isolation: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of **2,4,7-Trichloroquinazoline**

- Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix the 7-chloroquinazoline-2,4(1H,3H)-dione obtained from the previous step with N,N-diethylaniline and phosphorus oxychloride (POCl_3).
- Reflux: Heat the mixture to reflux and maintain it overnight.
- Removal of Excess Reagent: After the reaction is complete, remove the excess POCl_3 by rotary evaporation.
- Workup: Carefully pour the residue into a mixture of ice and water. This will cause the crude product to precipitate.
- Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude **2,4,7-trichloroquinazoline** can be further purified by recrystallization from a suitable solvent like acetone to obtain the final product.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of **2,4,7-trichloroquinazoline**, the quinazoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Quinoline and quinazoline alkaloids have demonstrated a broad spectrum of activities, including antitumor, antiparasitic, antibacterial, and antifungal properties.^[5]

Derivatives of 7-chloroquinoline, a structurally related core, are extensively studied for various therapeutic applications, including as anticancer and antimalarial agents.^[6] For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.^[7] Given these precedents, **2,4,7-trichloroquinazoline** holds potential as a scaffold for the development of novel therapeutic agents, and its biological activities warrant further investigation.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **2,4,7-trichloroquinazoline**.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2,4,7-trichloroquinazoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,7-trichloroquinazoline | 6625-94-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2,4,7-TRICHLOROQUINAZOLINE CAS#: 6625-94-1 [m.chemicalbook.com]
- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2,4,7-Trichloroquinazoline chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295576#2-4-7-trichloroquinazoline-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com